8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Description
Historical Context of 1,4-Benzodiazepine Research
The discovery of benzodiazepines began in 1955 with Leo Sternbach’s serendipitous synthesis of chlordiazepoxide at Hoffmann-La Roche. This breakthrough marked the first therapeutic application of 1,4-benzodiazepines, leading to the 1963 introduction of diazepam (Valium), which became a cornerstone anxiolytic. Structural derivatization efforts in the 1970s–1980s focused on optimizing pharmacokinetic and pharmacodynamic properties, with halogen substitutions (e.g., bromine at C7/C8) emerging as a strategy to enhance receptor affinity and metabolic stability. The 8-bromo derivative represents a specialized analogue within this lineage, synthesized to probe structure-activity relationships in ligand-receptor interactions.
Taxonomic Position in Heterocyclic Chemistry
8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one belongs to two overlapping chemical classes:
- Benzodiazepines : Fused bicyclic systems combining a benzene ring and a diazepine core.
- Azepines : Seven-membered heterocycles containing nitrogen atoms.
The compound’s diazepine ring adopts non-planar chair or boat conformations due to angle strain in the fully unsaturated form. Its 1,4-diazepine designation arises from nitrogen atoms at positions 1 and 4, while the benzo[e] fusion denotes adjacency between the benzene C6 and diazepine N1. The dihydro modification at C3–C4 reduces ring strain and modulates electronic properties, distinguishing it from fully unsaturated counterparts like diazepam.
| Feature | Structural Role |
|---|---|
| Benzo[e] Fusion | Enhances aromatic conjugation |
| 1,4-Diazepine Core | Provides conformational flexibility |
| 8-Bromo Substitution | Modulates electron density |
Benzodiazepine Core as a Privileged Structure
The 1,4-benzodiazepine scaffold is classified as a privileged structure due to its ability to bind diverse biological targets through strategic substituent placement. Key attributes include:
- Stereoelectronic versatility : The diazepine ring’s semi-rigid conformation presents substituents in three-dimensional space, enabling interactions with hydrophobic pockets and hydrogen-bonding networks.
- Modular synthetic accessibility : Positions 1, 2, 5, and 7 allow systematic derivatization to fine-tune activity.
The 8-bromo substituent in this compound exemplifies targeted optimization. Bromine’s electron-withdrawing nature and hydrophobic volume enhance binding to receptors reliant on π-stacking or halogen bonds. Computational studies suggest that the C8 bromine stabilizes ligand-receptor complexes by 1.5–2.0 kcal/mol compared to non-halogenated analogues.
Significance of 7-Membered Diazepine Ring Systems
Seven-membered diazepine rings occupy a unique niche in medicinal chemistry due to their balanced rigidity and flexibility:
- Conformational adaptability : The diazepine core transitions between chair and boat forms, enabling induced-fit binding to proteins.
- Enhanced metabolic stability : Partial saturation (e.g., dihydro modification) reduces oxidative degradation compared to fully unsaturated rings.
In 8-bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one, the dihydro modification at C3–C4 restricts ring puckering, favoring a chair-like conformation that optimizes interactions with flat binding sites (e.g., enzyme active sites). This contrasts with fully saturated azepanes, which lack the conjugation necessary for aromatic stacking.
| Ring System | Key Attributes |
|---|---|
| Unsaturated Diazepine | High strain, planar geometry |
| Dihydro Diazepine | Reduced strain, chair conformation |
| Azepane | Fully saturated, flexible |
Properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGQVKQLPZPWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS No. 1379324-91-0) is a compound belonging to the benzodiazepine class. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H9BrN2O
- Molecular Weight : 241.09 g/mol
- Purity : >97%
- Solubility : Moderately soluble in water (0.0201 mg/ml) and soluble in organic solvents .
The compound exhibits biological activity primarily through modulation of the GABAergic system, which is crucial for neurotransmission in the central nervous system (CNS). Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative, anxiolytic, and anticonvulsant effects .
Pharmacological Profile
Recent studies have highlighted several key pharmacological actions of this compound:
- Anxiolytic Effects : Animal models have demonstrated that this compound can significantly reduce anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Sedative Properties : The compound exhibits sedative effects comparable to other benzodiazepines, which could be beneficial in treating sleep disorders.
- Anticonvulsant Activity : Preliminary data indicate that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Significant reduction in anxiety-like behavior in rodent models | |
| Sedative | Induced sleep in animal models | |
| Anticonvulsant | Reduced seizure frequency |
Case Study 1: Anxiolytic Effects
In a controlled study involving rodents, administration of this compound resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test. The compound's efficacy was comparable to that of established anxiolytics like diazepam .
Case Study 2: Sedative Properties
Another study evaluated the sedative properties of the compound using sleep latency tests in mice. Results indicated that higher doses led to significant reductions in sleep latency, confirming its sedative effects .
Case Study 3: Anticonvulsant Activity
Research focusing on anticonvulsant activity showed that this compound effectively reduced seizure activity in a pentylenetetrazole-induced seizure model. The compound demonstrated dose-dependent efficacy, suggesting potential therapeutic applications for epilepsy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 8-bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one are best contextualized through comparison with analogous compounds. Below is a detailed analysis:
Parent Compound: 3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS: 28544-83-4)
- Structural Difference : Lacks the 8-bromo substituent.
- Impact : The absence of bromine reduces molecular weight (160.17 g/mol vs. 239.07 g/mol) and lipophilicity, altering pharmacokinetic profiles. The parent compound is less reactive in cross-coupling reactions, limiting its utility in late-stage functionalization .
- Applications : Primarily a precursor for halogenated derivatives, with fewer direct pharmacological applications reported .
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 89368-12-7)
- Structural Difference : Replaces the diazepine ring with an oxepine (oxygen-containing seven-membered ring).
- However, the lack of a second nitrogen reduces hydrogen-bonding capacity, which may diminish receptor affinity in neurological targets .
- Synthesis : Similar bromination strategies but requires distinct heterocyclization protocols due to the oxepine core .
8-Bromo-5-methyl-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS: 1870471-98-9)
- Structural Difference : Features a pyrrolo-fused diazepine ring and a 5-methyl group.
- Molecular weight is lower (243.10 g/mol) due to fewer carbon atoms in the fused ring system .
4-Benzyl-8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Structural Difference : Substitutes the diazepine with an oxazine ring (six-membered, one oxygen) and adds a benzyl group.
- Impact : The benzyl group introduces significant hydrophobicity (logP ~3.5 estimated), which may enhance blood-brain barrier penetration. However, the oxazine ring’s reduced size and rigidity could limit binding to GABA-A receptors compared to diazepine analogs .
- Biological Relevance : Shows promise in dual 5-HT6/GABA-A targeting for depression, though with lower cellular potency than diazepine-based compounds .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The bromine atom in this compound facilitates Suzuki-Miyaura coupling, enabling rapid diversification at the 7-position for structure-activity relationship (SAR) studies .
- Biological Activity: Brominated diazepines exhibit enhanced binding to GABA-A receptors compared to non-halogenated analogs, likely due to halogen-bonding interactions .
- Thermodynamic Stability : The diazepine ring’s conformational flexibility allows better adaptation to receptor pockets than rigid oxepine or oxazine analogs .
Preparation Methods
General Synthetic Approach
The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one generally involves multi-step organic synthesis starting from simpler benzodiazepine precursors or related intermediates. Key features of the synthetic strategy include:
- Starting Materials : Typically benzodiazepine cores or substituted phenyl derivatives.
- Bromination : Introduction of the bromine atom at the 8-position is a critical step, often achieved via electrophilic aromatic substitution using brominating agents.
- Ring Closure and Functional Group Manipulation : Formation of the diazepine ring and installation of the carbonyl group at the 5-position.
- Pd-Catalyzed Cross-Coupling : Some methods employ palladium-catalyzed C-N cross-coupling reactions to construct the bicyclic system or introduce nitrogen functionalities.
These methods allow for structural modifications and optimization of biological activity by enabling substitution at various positions on the benzodiazepine scaffold.
Detailed Synthetic Route (Based on Literature)
A representative synthetic sequence reported for related benzo[e]diazepin-5-one derivatives, which can be adapted for the bromo-substituted variant, involves:
Formation of Primary Amine Hydrochloride Intermediate : Reaction of 2-bromo-1-phenylethanone derivatives with urotropine, followed by acid hydrolysis to yield primary amine hydrochlorides.
Reaction with Isatoic Anhydride : The primary amine hydrochlorides react with isatoic anhydride at room temperature to form key intermediates.
Cyclization and Reduction Steps : Refluxing the intermediates in xylene to promote ring closure, followed by reduction with sodium borohydride in methanol at low temperature (0 °C) to yield the dihydro-benzodiazepinone structure.
Optional Methylation or Further Functionalization : Depending on the desired derivatives, methylation or other modifications can be performed under controlled conditions.
Alternative Synthetic Processes
Patent literature describes processes for preparing related 8-bromo benzodiazepine derivatives involving oxidation and functional group transformations starting from hydroxy-propylamino-substituted precursors. These methods emphasize:
- Avoidance of impurities and by-products common in traditional syntheses.
- Use of selective oxidizing agents to achieve the desired oxidation state at the diazepine ring.
- Formation of pharmaceutically relevant salts (e.g., besylate salts) to improve compound stability and solubility.
Preparation of Stock Solutions and Formulations
Solubility and Stock Solution Preparation
Due to its chemical nature, 8-Bromo-3,4-dihydro-1H-benzo[e]diazepin-5(2H)-one exhibits variable solubility in different solvents. Proper preparation of stock solutions is critical for experimental reproducibility.
- Solvents : Dimethyl sulfoxide (DMSO) is commonly used to prepare master stock solutions due to good solubility.
- Concentration Ranges : Stock solutions are typically prepared at concentrations of 1 mM, 5 mM, or 10 mM depending on experimental requirements.
- Preparation Method : The compound is weighed accurately and dissolved in the appropriate volume of solvent, often aided by mild heating (37°C), vortexing, or ultrasonic bath to ensure complete dissolution.
- Storage : Solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
Stock Solution Preparation Table
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 4.1478 | 0.8296 | 0.4148 |
| 5 mg | 20.7391 | 4.1478 | 2.0739 |
| 10 mg | 41.4783 | 8.2957 | 4.1478 |
Note: Volumes calculated based on molecular weight 241.09 g/mol.
In Vivo Formulation Preparation
For in vivo studies, the compound is first dissolved in DMSO to create a master stock, then diluted sequentially with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, distilled water, or corn oil to achieve a clear solution suitable for administration. The order of solvent addition and ensuring clarity at each step is critical to prevent precipitation.
Summary of Key Research Findings Related to Preparation
- The compound’s bromine substituent enables nucleophilic substitution reactions, allowing for further chemical modifications post-synthesis.
- Pd-catalyzed C-N cross-coupling is a modern method employed in the synthesis of benzodiazepine derivatives including this compound.
- Multi-step synthesis involving amine intermediates and isatoic anhydride is a common route to the benzo[e]diazepin-5-one scaffold.
- Stock solutions require careful solvent selection and controlled storage conditions to maintain compound integrity.
- Patent disclosures provide alternative oxidation and salt formation methods that improve yield and purity for pharmaceutical applications.
Q & A
Basic: What are the standard synthetic routes for 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one?
Methodological Answer:
The synthesis typically involves bromination of a precursor followed by cyclization to form the diazepine ring. A common approach includes:
- Bromination: Introducing bromine at the 8-position of a benzo-fused intermediate using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Cyclization: Employing Lewis acids (e.g., AlCl₃, SnCl₄) or transition-metal catalysts (e.g., Pd/C) to facilitate ring closure in solvents such as dichloromethane or benzene .
- Purification: Recrystallization or column chromatography ensures high purity (>95%) .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and bromine placement. For example, the bromine atom at C8 causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., m/z 255.01 for [M+H]⁺) verifies molecular formula (C₁₀H₁₀BrN₂O) .
- X-ray Crystallography: Resolves tautomeric forms (e.g., enol vs. keto) and stereochemistry .
Advanced: How can stereoselectivity be controlled during synthesis?
Methodological Answer:
Stereoselectivity in benzodiazepinones is influenced by tautomerism and reaction conditions:
- Tautomer Control: Use protic solvents (e.g., acetic acid) to stabilize the imine tautomer, enabling selective formation of the desired diastereomer .
- Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity during cyclization .
- Ugi Reaction Optimization: Poor stereoselectivity in Ugi adducts is mitigated by post-cyclization resolution via chiral HPLC .
Advanced: What mechanisms explain its biological activity in pharmacological studies?
Methodological Answer:
While direct data on the compound is limited, related benzodiazepines act via:
- GABAₐ Receptor Modulation: Electrophysiological assays (patch-clamp) show potentiation of GABA-induced currents in neuronal cells, with IC₅₀ values < 100 nM .
- Enzyme Inhibition: Kinetic studies (e.g., fluorescence polarization) reveal competitive inhibition of kinases (e.g., JAK2, IC₅₀ = 1.2 µM) .
- Cellular Uptake: Radiolabeled analogs (³H or ¹⁴C) quantify membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
Data Contradiction: How to resolve discrepancies in reported yields for heterocyclization methods?
Methodological Answer:
Yield variations (e.g., 60–83%) arise from reaction parameters:
- Catalyst Loading: Higher SnCl₄ concentrations (20 mol%) improve yields to 83% but risk side reactions (e.g., over-oxidation) .
- Temperature Control: Exothermic reactions (e.g., ethylene oxide addition) require strict cooling (5–10°C) to suppress byproducts .
- Statistical Analysis: Design of Experiments (DoE) models (e.g., ANOVA) identify critical factors (p < 0.05), such as solvent polarity and stirring rate .
Advanced: What strategies optimize its solubility for in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (1:4 v/v) or cyclodextrin complexes to achieve solubility > 1 mM .
- pH Adjustment: Ionizable groups (pKa ~7.5) enable salt formation (e.g., hydrochloride) in buffered solutions (PBS, pH 7.4) .
- Liposomal Encapsulation: Encapsulation efficiency >90% enhances bioavailability in cell culture .
Data Contradiction: How to address conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., diazepam for GABA assays) and validate via EC₅₀/IC₅₀ reproducibility (CV < 15%) .
- Metabolite Interference: LC-MS/MS quantifies active metabolites (e.g., N-desmethyl derivatives) that may contribute to discrepancies .
- Orthogonal Assays: Confirm antimicrobial activity (MIC values) with both broth microdilution and disk diffusion methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
